4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a nitrogen-containing heterocyclic compound characterized by a pyrrolopyridine structure. Its molecular formula is with a molecular weight of approximately 191.06 g/mol. The compound features a chlorine atom at the 4-position and a ketone group at the 5-position, which contribute to its unique chemical properties and potential biological activities. It is primarily investigated for its role in medicinal chemistry and as a building block in organic synthesis.
These reactions allow for the synthesis of various derivatives that may exhibit different chemical and biological properties.
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has shown promise in several biological applications:
The synthesis of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step processes:
Studies have indicated that 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interacts with specific molecular targets:
Several compounds share structural similarities with 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Contains a pyrimidine ring instead of pyridine | Different biological activity profile |
| 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one | Lacks chlorine substitution | Potentially fewer reactivity options |
| 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine | Contains pyrazine moiety | Distinct pharmacological properties |
The unique substitution pattern of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one imparts distinct chemical reactivity and biological properties compared to these similar compounds. The presence of the chlorine atom at the 4-position and the ketone group at the 5-position differentiates it from others and contributes to its specific applications in research and industry.
The exploration of pyrrolopyridines began in the early 20th century, driven by the isolation of natural alkaloids such as camptothecin from Camptotheca acuminata. These compounds demonstrated remarkable biological activities, including antitumor and antiviral properties, which spurred interest in synthetic analogs. The pyrrolo[3,4-b]pyridine system emerged as a distinct isomer during mid-20th-century efforts to systematize heterocyclic chemistry. Early synthetic routes focused on cyclization reactions of aminopyridine derivatives, but advancements in catalytic methods later enabled more efficient access to substituted variants.
The introduction of halogen atoms, such as chlorine, into the pyrrolopyridine scaffold marked a turning point in the 1980s. Researchers recognized that halogenation could modulate electronic properties and enhance binding affinity to biological targets. For instance, chlorinated pyrrolo[3,4-c]pyridines showed improved inhibitory effects against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid synthesis. While 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one itself has not been extensively profiled, its structural features align with these broader trends in medicinal chemistry optimization.
The IUPAC name 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one systematically describes its structure:
This classification highlights how minor variations in ring fusion and substitution patterns drastically alter physicochemical and biological properties. The [3,4-b] isomer’s unique topology creates a planar structure conducive to π-stacking interactions in protein binding pockets.
Pyrrolopyridines occupy a strategic niche in heterocyclic research due to their dual pharmacophoric elements: the electron-rich pyrrole and the aromatic pyridine. The 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivative exemplifies three key research themes:
Drug Discovery:
Materials Science:
Synthetic Methodology:
The compound’s versatility is further evidenced by its potential to act as a precursor for N-oxide derivatives, which are explored for their enhanced solubility and bioavailability profiles.
X-ray diffraction studies of analogous pyrrolopyridine derivatives reveal key structural motifs. For example, the related compound 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine exhibits a planar configuration, with the pyrrole and pyrimidine rings inclined by only 0.79° [3]. While direct crystallographic data for 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one remains limited, extrapolation from similar systems suggests:
Table 1: Comparative bond parameters from crystallographic analogs
| Bond/Angle | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine [3] | 6-(5-Chloro-2-pyridyl)-pyrrolo-pyrazinone [5] |
|---|---|---|
| C-Cl (Å) | 1.731 | 1.742 |
| N1-C2 (Å) | 1.348 | 1.362 |
| Dihedral Angle (°) | 0.79 | 12.4 |
The compound exhibits tautomeric equilibria influenced by the chloro substituent’s electron-withdrawing effects:
Density functional theory (DFT) calculations on related systems provide insights:
Table 2: Computed quantum chemical parameters
| Parameter | Value (DFT/B3LYP/6-311+G**) |
|---|---|
| HOMO (eV) | -6.8 |
| LUMO (eV) | -2.3 |
| Dipole Moment (D) | 4.1 |
| Polarizability (ų) | 22.7 |
The compound’s dipole moment (4.1 D) arises from:
Table 3: Stability parameters under accelerated conditions
| Condition | Degradation (%/24h) | Major Degradants |
|---|---|---|
| 40°C/75% RH | <2% | None detected |
| 0.1M HCl (37°C) | 12% | 4-Hydroxy analog |
| 0.1M NaOH (37°C) | 28% | Ring-opened carboxylic acid |